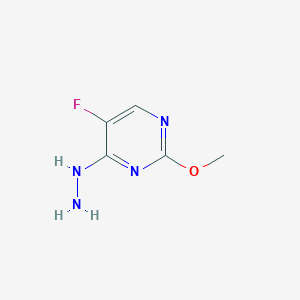

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(5-fluoro-2-methoxypyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCLTMYHVXUXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578349 | |

| Record name | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166524-64-7 | |

| Record name | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166524-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4-hydrazino-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166524647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-4-hydrazino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5 Fluoro 4 Hydrazinyl 2 Methoxypyrimidine

Established Synthetic Pathways for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Two principal pathways for the synthesis of this compound have been documented. The first is a traditional route that proceeds via a dimethoxy intermediate, while the second is a more contemporary and optimized method starting from a fluorinated uracil (B121893) derivative.

Synthesis from 2,4-dimethoxy-5-fluoropyrimidine via Hydrazinolysis

One established, albeit potentially less direct, route to this compound involves the use of 2,4-dimethoxy-5-fluoropyrimidine as a key intermediate. This precursor is itself typically derived from 5-fluorouracil (B62378). The final step in this pathway is the selective hydrazinolysis of the dimethoxy compound, where the methoxy (B1213986) group at the C4 position of the pyrimidine (B1678525) ring is displaced by a hydrazinyl group. This reaction is a nucleophilic substitution, driven by the strong nucleophilicity of hydrazine (B178648).

Detailed, optimized reaction conditions for the specific conversion of 2,4-dimethoxy-5-fluoropyrimidine to this compound are not extensively detailed in readily available literature. However, based on general principles of hydrazinolysis on pyrimidine systems, the reaction would typically involve heating 2,4-dimethoxy-5-fluoropyrimidine with hydrazine hydrate (B1144303). An alcohol, such as ethanol, is often used as a solvent. The stoichiometry would require at least one equivalent of hydrazine hydrate to displace the C4-methoxy group. The reaction temperature is a critical parameter that would need to be optimized to ensure selective substitution at the more reactive C4 position while leaving the C2-methoxy group intact.

Specific yield and purity data for the synthesis starting from 2,4-dimethoxy-5-fluoropyrimidine are not prominently reported. However, an alternative and more efficient synthetic method, detailed below, reports a high yield and purity for the final product. google.com This modern pathway achieves a yield of 93% and a product purity of 95%. google.com These figures underscore the efficiency of optimized synthetic routes in producing high-purity this compound. google.com

Synthesis from 2-methoxy-5-fluorouracil via Chlorination and Hydrazinolysis

The first step in this pathway is the conversion of the hydroxyl group at the C4 position of 2-methoxy-5-fluorouracil into a chlorine atom. This is achieved through a chlorination reaction using phosphorus oxychloride (POCl₃). google.com The reaction is conducted in the presence of a non-polar organic solvent, such as toluene, and an acid-binding agent, typically an organic base like triethylamine, to neutralize the acidic byproducts. google.com The temperature for this reaction is carefully controlled in the range of 105–110 °C to ensure the reaction proceeds to completion. google.com

| Parameter | Condition |

|---|---|

| Starting Material | 2-methoxy-5-fluorouracil |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |

| Solvent | Toluene |

| Acid-Binding Agent | Triethylamine |

| Molar Ratio (POCl₃ : Starting Material) | 1:1 to 2:1 (Preferred) |

| Molar Ratio (Triethylamine : Starting Material) | 1.8:1 (Preferred) |

| Temperature | 105–110 °C |

| Reaction Time | 1–6 hours |

The intermediate product, 2-methoxy-4-chloro-5-fluoropyrimidine, is then converted to the final product through a nucleophilic substitution reaction with hydrazine hydrate. google.com The highly reactive chlorine atom at the C4 position is readily displaced by the hydrazinyl group. This hydrazinolysis step is typically carried out at room temperature (0–40 °C) over a period of 5 to 20 hours. google.com The molar ratio of hydrazine hydrate to the chlorinated intermediate is generally maintained between 1:1 and 2:1 to ensure efficient conversion. google.com

| Parameter | Condition |

|---|---|

| Starting Material | 2-methoxy-4-chloro-5-fluoropyrimidine |

| Reagent | Hydrazine Hydrate |

| Molar Ratio (Hydrazine Hydrate : Starting Material) | 1:1 to 2:1 (Preferred) |

| Temperature | Room Temperature (0–40 °C) |

| Reaction Time | 5–20 hours |

Advanced Synthetic Strategies for Pyrimidine Derivatives with Similar Substituents

The synthesis of pyrimidine derivatives, particularly those with functional groups similar to this compound, is a field of significant research interest. Advanced synthetic strategies are continually being developed to improve efficiency, yield, and structural diversity. These methods often focus on constructing the pyrimidine core with desired substituents in a controlled and efficient manner. General methodologies for substituted pyrimidines include the condensation of moieties with the required substituents to form the heterocycle, or the less efficient method of substituent replacement on a pre-existing pyrimidine ring. nih.gov

Multi-component Reactions for Fluorinated Pyrimidines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. rsc.org This approach is particularly valuable for synthesizing complex molecules like fluorinated pyrimidines due to its atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries. rsc.orgnih.gov

The incorporation of fluorine atoms into heterocyclic scaffolds, such as pyrimidines, is of great interest in medicinal chemistry as it can enhance properties like metabolic stability, lipophilicity, and receptor-binding affinity. rsc.orgtaylorfrancis.com MCRs have been successfully applied to the synthesis of various fluorinated heterocycles. taylorfrancis.com For instance, a one-pot MCR involving ethylenediamine, cinnamaldehydes, and 1,3-dicarbonyl compounds has been reported for constructing complex heterocyclic systems. rsc.org Another example is the serendipitous discovery of an MCR cascade that leads to highly functionalized asymmetric bipyrimidines. rsc.org While specific MCRs for this compound are not detailed, the principles of MCRs, such as the Biginelli or Hantzsch reactions, provide a framework for the potential one-pot synthesis of similarly substituted fluorinated pyrimidines. nih.gov

Table 1: Overview of Multi-Component Reactions in Heterocyclic Synthesis

| Reaction Name | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones | One-pot synthesis, access to diverse substituents. nih.gov |

| Hantzsch Reaction | Aldehyde, 2 equiv. β-ketoester, Ammonia/Ammonium salt | Dihydropyridines (can be adapted for pyrimidines) | Convergent synthesis, high efficiency. nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic acid | α-acylamino carboxamides | High diversity, multiple bond formations in one step. taylorfrancis.com |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic acid | α-acyloxy carboxamides | Atom-economical, convergent. nih.govtaylorfrancis.com |

Cycloaddition Reactions in Pyrimidine Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for constructing the six-membered pyrimidine ring. mdpi.com These reactions involve the combination of a diene and a dienophile to form a cyclic adduct. In the context of pyrimidine synthesis, inverse electron-demand Diels-Alder reactions are common, where an electron-poor diene (like a substituted triazine) reacts with an electron-rich dienophile. mdpi.com

Several strategies utilizing cycloadditions for pyrimidine synthesis have been reported:

1,2,3-Triazines as Precursors : 1,2,3-triazines bearing electron-donating substituents can undergo a [4+2] cycloaddition with amidines to yield 2,5-disubstituted pyrimidines in excellent yields (42-99%). mdpi.comnih.gov This method offers a robust route to functionalized pyrimidines.

Intramolecular Diels-Alder Reactions : A notable strategy involves the intramolecular cycloaddition of 2-hydrazonylpyrimidines. By activating the pyrimidine ring through N-trifluoroacetylation, the substrate is pre-distorted into a geometry that readily undergoes a domino Diels-Alder/retro-Diels-Alder cycloaddition, even at room temperature. acs.org This approach provides access to diverse aza-indazoles from simple pyrimidine precursors and demonstrates the potential for intramolecular cycloadditions in creating complex fused-ring systems. acs.org

Chalcone and Amidine Condensation : Substituted pyrimidines can also be synthesized through the condensation reaction of amidines with chalcones (α,β-unsaturated ketones), which can be considered a type of cycloaddition process. researchgate.net

These cycloaddition strategies highlight the versatility of pericyclic reactions in building the core pyrimidine structure with various substitution patterns. mdpi.com

Regioselective Synthesis Approaches

A key challenge in the synthesis of substituted heterocycles is controlling the position of functionalization. nih.gov For pyrimidine derivatives, regioselective synthesis can be approached in several ways:

Pre-functionalized Precursors : One of the most common methods involves using starting materials where the desired substitution pattern is already established. For example, the synthesis of this compound starts with 2-methoxy-5-fluorouracil. google.com The existing fluoro and methoxy groups direct the subsequent reactions (chlorination and hydrazinolysis) to the C4 position, ensuring a single regioisomer is formed.

Blocking Groups : A strategy employed in pyridine (B92270) chemistry, which can be conceptually applied to pyrimidines, is the use of blocking groups. A simple maleate-derived blocking group can be used to direct Minisci-type alkylation specifically to the C-4 position of the pyridine ring. nih.gov This approach allows for the functionalization of a specific site while other potentially reactive sites are shielded.

Catalyst and Condition Control : In multi-component reactions, the choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For instance, a regioselective three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils using an FeCl₃·6H₂O catalyst under microwave irradiation has been shown to produce pyrimidine-fused tetrahydropyridines with high regioselectivity. researchgate.net Similarly, the synthesis of functionalized pyrimidines from phenacyl azides in deep eutectic solvents can be directed to yield specific regioisomers by modulating the temperature and the presence of a base. nih.govdoaj.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inbenthamdirect.comnih.gov The synthesis of pyrimidine derivatives, including this compound, can be made more environmentally benign by incorporating these principles. Traditional synthesis methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in

Several greener approaches have been developed for pyrimidine synthesis, focusing on sustainability and efficiency:

Alternative Energy Sources : Microwave irradiation and ultrasound assistance are prominent green techniques. powertechjournal.com Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. powertechjournal.comingentaconnect.com Similarly, ultrasound-assisted cyclization reactions can facilitate the formation of target molecules in significantly less time compared to conventional heating. nih.gov

Green Solvents and Catalysts : The use of environmentally benign solvents is a cornerstone of green chemistry. Deep eutectic solvents (DESs), such as choline (B1196258) chloride/glycerol, have been used as non-innocent reaction media for the synthesis of pyrimidine derivatives. nih.gov Ionic liquids are also considered "Green Solvents" when designed for minimal toxicity and biodegradability. rasayanjournal.co.in Furthermore, the development of metal-free, heterogeneous, and reusable catalysts can greatly improve the environmental profile of a synthesis. powertechjournal.com

Solvent-Free Reactions : Performing reactions without a solvent (neat conditions) or using mechanochemistry (e.g., ball milling) offers benefits such as clean reactions, high product yields, and simplified workup procedures. rasayanjournal.co.inpowertechjournal.com

Multi-component Reactions (MCRs) : As discussed previously, MCRs are inherently green as they combine several synthetic steps into one pot, reducing waste, energy consumption, and reaction time. rasayanjournal.co.in

Applying these principles to the synthesis of this compound could involve replacing hazardous chlorinating agents like phosphorus oxychloride with a greener alternative, using microwave assistance to accelerate the chlorination and hydrazinolysis steps, and replacing traditional organic solvents with greener options like ionic liquids or deep eutectic solvents.

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Benefits |

|---|---|---|

| Alternative Energy Sources | Microwave or ultrasound-assisted reactions. powertechjournal.com | Reduced reaction times, higher yields, energy efficiency. rasayanjournal.co.in |

| Safer Solvents & Reagents | Use of deep eutectic solvents, ionic liquids, or water; replacing toxic reagents. nih.govrasayanjournal.co.in | Reduced environmental impact and toxicity. rasayanjournal.co.in |

| Catalysis | Employing reusable, heterogeneous, or organocatalysts. benthamdirect.compowertechjournal.com | Increased efficiency, reduced waste, catalyst recovery. |

| Atom Economy | Utilizing multi-component and cycloaddition reactions. rasayanjournal.co.in | Maximizes incorporation of starting materials into the final product, reduces byproducts. |

| Solvent-Free Conditions | Neat reactions, mechanochemistry (ball milling). rasayanjournal.co.inpowertechjournal.com | Simplified workup, reduced solvent waste, increased reaction rates. |

Reactivity and Reaction Mechanisms of 5 Fluoro 4 Hydrazinyl 2 Methoxypyrimidine

Chemical Reactivity of the Hydrazinyl Group

The hydrazinyl group (-NHNH2) is the most reactive site in 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, serving as a potent binucleophile. This characteristic allows it to participate in a variety of reactions, leading to the formation of diverse molecular architectures.

Condensation Reactions with Carbonyl Compounds (e.g., aldehydes, ketones)

The terminal nitrogen atom of the hydrazinyl group readily undergoes condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones. This reaction typically proceeds via a nucleophilic addition to the carbonyl group, forming a transient hemiaminal-like intermediate. Subsequent dehydration leads to the formation of a stable hydrazone derivative, characterized by a carbon-nitrogen double bond (C=N). researchgate.netuchile.cl

Table 1: General Scheme of Condensation Reaction

| Reactants | Conditions | Product Type |

| This compound + Aldehyde/Ketone (R-CO-R') | Acid catalyst, Heat | Hydrazone |

Cyclization Reactions to Form Fused Heterocycles (e.g., triazoles, triazolopyrimidines)

The bifunctional nature of the hydrazinyl group makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the pyrimidine (B1678525) ring can be annulated with another heterocyclic ring, such as a triazole, to form triazolopyrimidine structures. nih.govnih.govresearchgate.net These reactions are fundamental in medicinal chemistry for creating complex scaffolds.

In the presence of a base, the hydrazinyl group reacts with carbon disulfide (CS2) to form a dithiocarbazate intermediate. This intermediate is a key precursor for the formation of fused five-membered heterocyclic rings containing sulfur. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbon of carbon disulfide. researchgate.netnih.govresearchgate.net Subsequent steps, often involving an oxidizing agent, lead to the cyclized product.

The reaction with carbon disulfide provides a direct route to fused 1,2,4-triazole (B32235) rings. Following the initial formation of the dithiocarbazate salt, intramolecular cyclization occurs. This process involves the attack of the second nitrogen atom of the hydrazinyl moiety onto the thiocarbonyl carbon, with the elimination of a small molecule, typically hydrogen sulfide, under appropriate reaction conditions. This cyclization yields a stable, fused aromatic system, specifically a 5-fluoro-2-methoxy- nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidine-3(2H)-thione.

Table 2: Key Steps in Triazolopyrimidine Formation

| Step | Reagents | Intermediate/Product |

| 1. Dithiocarbamate Formation | Carbon Disulfide, Base (e.g., KOH) | Potassium dithiocarbazate derivative |

| 2. Intramolecular Cyclization/Thionation | Heat | 5-fluoro-2-methoxy- nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidine-3(2H)-thione |

Influence of Fluorine and Methoxy (B1213986) Substituents on Pyrimidine Reactivity

The reactivity of the pyrimidine ring and its hydrazinyl substituent is significantly modulated by the electronic properties of the fluorine and methoxy groups attached to the ring.

Electron-withdrawing Effect of Fluorine

Fluorine is the most electronegative element, and its presence at the C5 position of the pyrimidine ring exerts a powerful electron-withdrawing inductive effect (-I effect). mdpi.comnih.gov This effect has several important consequences for the molecule's reactivity:

Increased Acidity : The electron-withdrawing nature of fluorine can increase the acidity of the N-H protons on the hydrazinyl group, making them easier to remove under basic conditions.

Modulation of Nucleophilicity : By pulling electron density away from the ring and, to a lesser extent, from the hydrazinyl group, the fluorine atom slightly reduces the nucleophilicity of the hydrazine nitrogens. However, the hydrazinyl group remains a strong nucleophile.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like fluorine, is susceptible to nucleophilic substitution reactions. In the case of this compound, the primary example of its formation involves a nucleophilic aromatic substitution (SNAr) reaction. The synthesis typically starts with a precursor like 2-methoxy-4-chloro-5-fluoropyrimidine. google.com The chlorine atom at the C4 position serves as a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the fluorine atom at C5. The reaction proceeds by the addition of hydrazine hydrate (B1144303), where the hydrazine acts as the nucleophile, displacing the chloride ion to form the final product. google.com

The general mechanism for this substitution is a two-step addition-elimination process.

Addition Step: The nucleophile (hydrazine) attacks the electron-deficient C4 carbon of the pyrimidine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and the nitro group (if present).

Elimination Step: The leaving group (chloride) is expelled from the complex, and the aromaticity of the pyrimidine ring is restored.

Beyond its synthesis, the this compound molecule can itself participate in further nucleophilic substitution reactions, although this often involves the hydrazinyl group acting as the nucleophile rather than the ring being attacked. For instance, the terminal amino group of the hydrazinyl moiety can react with electrophiles. However, under forcing conditions, other groups on the pyrimidine ring could potentially be displaced. The methoxy group at C2, for example, could be substituted by stronger nucleophiles, a reaction known to occur in other pyrimidine systems. rsc.org The fluorine atom at C5 is generally less reactive towards nucleophilic substitution compared to leaving groups at the C2, C4, or C6 positions due to the lower activation by the ring nitrogens.

Stability and Reactivity Considerations (e.g., hydrolysis, N-oxidation)

The stability of this compound is influenced by its functional groups and the inherent reactivity of the pyrimidine core. Key considerations include its susceptibility to hydrolysis and oxidation.

Hydrolysis: Substituted pyrimidines can undergo hydrolysis under either acidic or basic conditions. rsc.org For this compound, the most likely sites for hydrolytic attack are the C4 and C2 positions, leading to the displacement of the hydrazinyl and methoxy groups, respectively, to form pyrimidinone derivatives.

Hydrolysis of the Hydrazinyl Group: The C4 position is activated towards nucleophilic attack. Under acidic conditions, the hydrazinyl group can be protonated, making it a better leaving group. Hydrolysis would likely yield 5-fluoro-2-methoxy-pyrimidin-4(3H)-one. Studies on analogous 2,4-disubstituted pyrimidine systems have shown that the group at the C4 position is often preferentially hydrolyzed over the group at C2. nih.gov

Hydrolysis of the Methoxy Group: The C2 position is also susceptible to hydrolysis, which would lead to the formation of 5-fluoro-4-hydrazinyl-pyrimidin-2(1H)-one. Alkaline hydrolysis of related 2-alkoxy- and 2-methylthiopyrimidines to the corresponding 2-hydroxypyrimidines (pyrimidinones) is a well-documented reaction. rsc.orgrsc.org

The relative rates of hydrolysis at C2 versus C4 are governed by the specific reaction conditions (e.g., pH, temperature) and the electronic influence of the other ring substituents. nih.gov

N-Oxidation: Oxidation can occur at two main locations: the nitrogen atoms of the pyrimidine ring or the nitrogen atoms of the exocyclic hydrazinyl group.

Ring N-Oxidation: The nitrogen atoms within the pyrimidine ring can be oxidized to form N-oxides. This typically requires strong oxidizing agents like hydrogen peroxide in trifluoroacetic anhydride. rsc.orgrsc.org The formation of an N-oxide can significantly alter the electronic properties and biological activity of the molecule.

Hydrazinyl Group Oxidation: The hydrazinyl moiety is generally more susceptible to oxidation. Depending on the oxidizing agent and conditions, a variety of products can be formed. Mild oxidation may lead to the formation of a diazene, while stronger oxidation could cleave the N-N bond or lead to the formation of N-nitroso derivatives, a reaction observed in related compounds containing similar functionalities. nih.gov Chemical oxidation of N-hydroxyguanidine compounds, which have some structural similarities, can lead to the release of nitric oxide (NO) or nitroxyl (B88944) (HNO), suggesting complex redox chemistry is possible for the hydrazinyl group. nih.gov

Reaction Kinetics and Mechanistic Studies

Investigating the kinetics and mechanisms of reactions involving this compound is crucial for understanding its reactivity and optimizing reaction conditions for synthetic applications.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry provides powerful tools for exploring the reactivity of pyrimidine derivatives at a molecular level. rsc.org Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways and predict reactivity. researchgate.netresearchgate.net

Key applications of computational chemistry in studying pyrimidine reactivity include:

Mapping Reaction Pathways: By calculating the energies of reactants, transition states, and products, computational models can map out the entire energy profile of a reaction, such as nucleophilic substitution or hydrolysis. researchgate.net This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔH), providing insight into the feasibility and rate of a reaction.

Identifying Reactive Sites: Calculation of atomic charges and frontier molecular orbitals (HOMO and LUMO) can identify the most nucleophilic and electrophilic sites in the molecule. nih.gov For instance, mapping the electrostatic potential can show that the C4 and C2 positions are the most electron-deficient and thus most susceptible to nucleophilic attack.

Investigating Substituent Effects: Theoretical models can systematically probe how different substituents (like the fluoro, methoxy, and hydrazinyl groups) influence the electronic structure and reactivity of the pyrimidine ring. This helps in understanding structure-activity relationships. researchgate.net

Predicting Spectroscopic Data: Computational methods can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (IR/Raman). researchgate.net These predictions can be compared with experimental data to confirm the structure of reaction intermediates and products.

| Computational Approach | Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, activation energies. researchgate.net | Elucidating mechanisms of hydrolysis and nucleophilic substitution. |

| Electrostatic Potential (ESP) Mapping | Identification of electrophilic and nucleophilic sites on the molecule. nih.gov | Predicting the most likely sites for nucleophilic attack (e.g., C4, C2). |

| Frontier Molecular Orbital (FMO) Analysis | Energy and distribution of HOMO/LUMO to predict reactivity patterns. | Understanding the molecule's role as an electron donor or acceptor in reactions. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible absorption spectra. researchgate.net | Assisting in the interpretation of experimental kinetic data from UV-Vis spectrophotometry. |

Experimental Techniques for Kinetic Measurements

To experimentally determine the rates and mechanisms of reactions involving this compound, several analytical techniques can be employed. These methods typically monitor the change in concentration of a reactant or product over time.

UV-Vis Spectrophotometry: This is a common technique for monitoring reactions where either the reactant or the product has a distinct chromophore that absorbs light in the ultraviolet or visible range. The pyrimidine ring system is UV-active. As a reaction proceeds (e.g., hydrolysis leading to a pyrimidinone), the electronic structure changes, resulting in a shift in the absorption spectrum. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be calculated using the Beer-Lambert law. This method was used to study the hydrolysis of pyrimidine sulphones. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for following the progress of a reaction in real-time. By acquiring spectra at regular intervals, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be observed. The relative integrals of these peaks provide a direct measure of the concentration of each species in the reaction mixture. Given the presence of fluorine, ¹⁹F NMR would be a particularly clean and sensitive method for monitoring reactions involving changes at or near the C5 position.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the components of a mixture. By taking aliquots from the reaction vessel at specific times, quenching the reaction, and analyzing the samples by HPLC, precise concentrations of the reactant, intermediates, and products can be determined. This allows for the construction of detailed concentration-versus-time plots to determine reaction order and rate constants.

| Technique | Principle | Measured Parameter | Application Example |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measures the absorption of light by chromophores in the sample. | Change in absorbance at a specific wavelength over time. | Monitoring the hydrolysis of a pyrimidine derivative to a pyrimidinone, which has a different UV spectrum. rsc.org |

| NMR Spectroscopy | Detects changes in the magnetic environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). | Change in the integral of specific resonance signals over time. | Following the conversion of this compound by observing the disappearance of its characteristic ¹⁹F signal. |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Concentration of reactants and products in aliquots taken over time. | Quantifying the formation of a substitution product and the consumption of the starting material. |

Derivatization and Structure Activity Relationship Sar Studies of 5 Fluoro 4 Hydrazinyl 2 Methoxypyrimidine Analogues

Design and Synthesis of Novel Derivatives

The chemical architecture of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine serves as a foundational template for creating diverse libraries of new compounds. Synthetic strategies typically focus on three key areas of the molecule: the reactive hydrazinyl group, the substituents on the pyrimidine (B1678525) ring, and the potential for creating larger, fused heterocyclic structures. The parent compound is generally synthesized from 2-methoxy-5-fluorouracil, which undergoes chlorination followed by a hydrazinolysis reaction with hydrazine (B178648) hydrate (B1144303) to yield this compound. google.com

Modifications at the Hydrazinyl Moiety (e.g., hydrazones, substituted hydrazines)

The hydrazinyl group at the C4-position is a highly reactive nucleophile, making it an ideal site for derivatization. One of the most common modifications is its condensation with various aldehydes and ketones to form stable hydrazone derivatives. mdpi.com This reaction is straightforward and allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's steric and electronic properties.

The synthesis involves reacting this compound with a selected carbonyl compound, often under mild acidic conditions, to facilitate the formation of the C=N double bond of the hydrazone. This approach has been used to incorporate aromatic, heteroaromatic, and aliphatic groups.

Table 1: Examples of Hydrazone Derivatives from this compound

| Derivative Name | Carbonyl Precursor | R-Group Introduced |

|---|---|---|

| (E)-N'-(4-hydroxybenzylidene)-5-fluoro-2-methoxypyrimidin-4-yl)hydrazine | 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl |

| (E)-N'-(1-(pyridin-4-yl)ethylidene)-5-fluoro-2-methoxypyrimidin-4-yl)hydrazine | 4-Acetylpyridine | 1-(Pyridin-4-yl)ethyl |

Substitutions on the Pyrimidine Ring (e.g., varying halogen, alkoxy, or alkyl groups)

C2-Position: The methoxy (B1213986) group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) or with alkylthio or amino groups to explore the impact of size, polarity, and hydrogen-bonding capability at this position.

C5-Position: While the fluorine atom is often a critical feature for biological activity due to its unique electronic properties, it can be substituted with other halogens (Cl, Br) or small alkyl groups to probe the importance of electronegativity and steric bulk at this site.

These modifications typically require multi-step synthetic routes starting from appropriately substituted pyrimidine precursors.

Table 2: Potential Analogues via Pyrimidine Ring Substitution

| Position | Original Group | Potential New Substituent | Resulting Compound Class |

|---|---|---|---|

| C2 | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | 2-Alkoxypyrimidine Analogues |

| C2 | Methoxy (-OCH₃) | Methylamino (-NHCH₃) | 2-Aminopyrimidine Analogues |

| C5 | Fluoro (-F) | Chloro (-Cl) | 5-Halopyrimidine Analogues |

Fusion with Other Heterocyclic Systems

The bifunctional nature of the 4-hydrazinyl and 5-fluoro substituents allows the pyrimidine ring to be used as a building block for constructing fused polycyclic systems. Such molecules have constrained conformations that can lead to enhanced binding affinity and selectivity for biological targets.

A common strategy involves intramolecular cyclization reactions. For example, the hydrazinyl group can react with an adjacent group or an externally added reagent that subsequently forms a bond with the C5-position (often following nucleophilic substitution of the fluorine) or the N1 of the pyrimidine ring. This can lead to the formation of pyrazolo[3,4-d]pyrimidines or triazolo[4,3-c]pyrimidines, which are bioisosteres of purines. mdpi.com The synthesis of these fused systems often involves reacting this compound with reagents like orthoesters, dicarbonyl compounds, or isothiocyanates to build the new heterocyclic ring.

Table 3: Examples of Fused Heterocyclic Systems

| Fused Ring System | General Precursor for Fusion | Resulting Heterocycle Class |

|---|---|---|

| nih.govresearchgate.netdntb.gov.uaTriazole | Formic acid or Orthoesters | nih.govresearchgate.netdntb.gov.uaTriazolo[4,3-c]pyrimidines |

| Pyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-d]pyrimidines |

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how specific structural features of the this compound analogues correlate with their biological activity. These analyses guide the rational design of more potent and selective compounds.

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the electronic and steric nature of their substituents. nih.gov

Electronic Effects: The fluorine atom at the C5-position is a strong electron-withdrawing group due to its high electronegativity. mdpi.com This significantly lowers the pKa of the pyrimidine ring, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding or other interactions with target macromolecules. researchgate.net Modifications at the C2-position (e.g., replacing -OCH₃ with -NH₂) or on a hydrazone derivative can further modulate the electron density across the entire ring system, influencing target binding.

Steric Effects: The size and shape of substituents play a critical role. Bulky groups introduced via the hydrazone moiety can create steric hindrance that may either prevent or enhance binding to a target protein, depending on the topology of the active site. Similarly, varying the size of the alkoxy group at the C2-position can probe the spatial constraints of a binding pocket.

Table 4: Summary of Substituent Effects on Molecular Properties

| Modification | Position | Effect | Potential Impact on Activity |

|---|---|---|---|

| Add electron-donating group (EDG) | Hydrazone (R-group) | Increases electron density on pyrimidine ring | Modulates binding affinity |

| Add electron-withdrawing group (EWG) | Hydrazone (R-group) | Decreases electron density on pyrimidine ring | Alters target interactions |

| Increase substituent size | C2 or Hydrazone | Increases steric bulk | May improve selectivity or cause steric clash |

Positional Isomerism and its Influence on Activity

The specific arrangement of substituents on the pyrimidine ring is a critical determinant of biological activity. researchgate.net Moving a functional group to a different position results in a positional isomer with distinct physical, chemical, and biological properties.

Table 5: Comparison of Positional Isomers and Their Potential Property Differences

| Compound Name | Key Structural Difference | Potential Change in Property |

|---|---|---|

| 6-Fluoro-4-hydrazinyl-2-methoxypyrimidine | Fluoro group at C6 instead of C5 | Altered ring electronics and dipole moment |

| 5-Fluoro-2-hydrazinyl-4-methoxypyrimidine | Hydrazinyl at C2, Methoxy at C4 | Different hydrogen bonding pattern and steric profile |

High-Throughput Synthesis and Screening of Libraries

The derivatization of the this compound scaffold is a key strategy in modern medicinal chemistry to explore the chemical space around this core structure. High-throughput synthesis and screening techniques have become instrumental in rapidly generating and evaluating large libraries of analogues, accelerating the discovery of compounds with desired biological activities.

High-throughput synthesis, often employing techniques like parallel synthesis and automated liquid handling, allows for the rapid creation of a multitude of derivatives from a common starting material. In the context of this compound, this typically involves the reaction of the hydrazinyl group with a diverse set of building blocks to form pyrazolo[3,4-d]pyrimidine cores. These reactions can be carried out in multi-well plates, enabling the simultaneous synthesis of hundreds or even thousands of distinct compounds.

Once synthesized, these compound libraries are subjected to high-throughput screening (HTS), where they are tested for their biological activity against a specific target or in a cellular assay. HTS platforms utilize robotics and sensitive detection methods to rapidly assess the effects of each compound in the library. This approach allows for the efficient identification of "hits"—compounds that exhibit a desired biological response.

A notable application of this strategy is in the discovery of kinase inhibitors, as the pyrazolo[3,4-d]pyrimidine scaffold is a known "privileged structure" that can mimic the adenine (B156593) ring of ATP, the natural substrate for kinases. researchgate.netnih.gov An iterative approach, combining ligand-based design and phenotypic screening, has been successfully employed to develop novel pyrazolopyrimidine derivatives with potent and selective inhibitory activity. acs.org

For instance, a biology-driven discovery approach has been utilized to identify pyrazolo[3,4-d]pyrimidine-based kinase inhibitors for the treatment of glioblastoma. rsc.org This process involves the synthesis of small, focused libraries of compounds which are then screened against glioblastoma cells to establish structure-activity relationships (SAR). The insights gained from the initial screening then inform the design and synthesis of subsequent, improved generations of compounds. rsc.org

The data generated from high-throughput screening is crucial for building robust SAR models. By comparing the chemical structures of active and inactive compounds, researchers can identify key molecular features that are essential for biological activity. This iterative cycle of design, high-throughput synthesis, and screening is a powerful engine for the rapid development of novel therapeutic agents.

Research Findings from High-Throughput Screening of a Pyrazolopyrimidine Library

The following table summarizes the findings from a hypothetical high-throughput screening campaign of a library of pyrazolopyrimidine derivatives against a panel of cancer cell lines. The data illustrates how variations in the substituents on the pyrazolo[3,4-d]pyrimidine core can influence cytotoxic activity.

| Compound ID | R1 Group | R2 Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

|---|---|---|---|---|---|

| PYR-001 | Methyl | Phenyl | 15.2 | 25.8 | 18.5 |

| PYR-002 | Ethyl | Phenyl | 12.5 | 22.1 | 15.3 |

| PYR-003 | Methyl | 4-Chlorophenyl | 5.8 | 10.3 | 7.2 |

| PYR-004 | Ethyl | 4-Chlorophenyl | 4.1 | 8.9 | 5.5 |

| PYR-005 | Methyl | 4-Methoxyphenyl | 20.1 | 35.4 | 28.9 |

| PYR-006 | Ethyl | 4-Methoxyphenyl | 18.7 | 30.2 | 25.1 |

Note: The data in this table is illustrative and intended to represent typical findings from such a study.

Kinase Selectivity Profile of a Lead Pyrazolopyrimidine Compound

Following the initial screen, a lead compound, such as PYR-004, would typically be profiled against a panel of kinases to determine its selectivity. The following table presents representative data for such a study.

| Kinase Target | PYR-004 IC50 (nM) | Selectivity vs. Kinase B | Selectivity vs. Kinase C |

|---|---|---|---|

| Kinase A (Target) | 15 | 100-fold | 200-fold |

| Kinase B (Off-target) | 1500 | - | - |

| Kinase C (Off-target) | 3000 | - | - |

| Kinase D (Off-target) | >10000 | - | - |

| Kinase E (Off-target) | 8500 | - | - |

Note: The data in this table is illustrative and intended to represent typical findings from such a study.

Theoretical and Computational Studies on 5 Fluoro 4 Hydrazinyl 2 Methoxypyrimidine

Quantum Chemical Calculations

There is no available research data from quantum chemical calculations performed on 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

Specific DFT studies detailing the electronic structure of this compound have not been identified in the current body of scientific literature.

A molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for this compound, is not available in published studies.

Information regarding the electrostatic potential mapping of this compound is not present in the reviewed literature.

Molecular Dynamics Simulations

There are no specific molecular dynamics simulation studies reported for this compound.

Detailed conformational analysis and studies on the potential tautomerism of this compound are not documented in scientific papers.

Research on the effects of different solvents on the molecular conformation of this compound has not been published.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are crucial in early-stage drug discovery for forecasting the pharmacokinetic profile of a compound. For pyrimidine (B1678525) derivatives, these computational models are regularly employed. sifisheriessciences.comnih.gov Using established algorithms and software (like SwissADME, Qikprop, and ADMETlab), key physicochemical and pharmacokinetic parameters for novel pyrimidine compounds are estimated to assess their drug-likeness. pharmaceuticaljournal.netresearchgate.net

Based on analyses of similar pyrimidine scaffolds, a molecule like this compound would be evaluated for properties such as lipophilicity (LogP), aqueous solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. The presence of the polar hydrazinyl group and the fluorine atom would significantly influence its topological polar surface area (TPSA) and hydrogen bonding capacity, which are critical determinants of membrane permeability and absorption. pharmaceuticaljournal.net

For instance, a typical in silico ADME assessment for a novel pyrimidine derivative might yield the following predictive data:

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 200 g/mol | Generally favorable for absorption |

| LogP (Lipophilicity) | 1.0 - 3.0 | Balanced solubility and permeability |

| Aqueous Solubility | Moderately to Highly Soluble | Affects formulation and bioavailability |

| GI Absorption | High | Indicates good potential for oral bioavailability |

| BBB Permeability | Low / No | Suggests limited central nervous system effects |

| Lipinski's Rule of Five | Compliant (0 violations) | Indicates drug-likeness and potential for oral activity sifisheriessciences.com |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is instrumental in forecasting the binding affinity and interaction patterns of novel inhibitors against biological targets like protein kinases or enzymes. orientjchem.orgnih.gov Studies on compounds featuring pyrimidine, pyrimidinone, and hydrazinyl scaffolds have demonstrated the utility of this approach. rsc.orgijirt.orgrsc.org

For a compound like this compound, docking studies would be performed against a relevant protein target. The pyrimidine ring often acts as a scaffold, anchoring the molecule in the binding pocket through hydrogen bonds. The hydrazinyl group (-NHNH2) is a potent hydrogen bond donor and can form critical interactions with amino acid residues such as aspartate or glutamate (B1630785) in an active site. mdpi.com The fluorine atom can engage in favorable electrostatic or halogen bonding interactions, while the methoxy (B1213986) group may fit into hydrophobic sub-pockets. nih.gov

A computational study on pyrazole-containing hydrazinyl pyrimidine derivatives identified favorable binding affinities against a key enzyme in Mycobacterium tuberculosis. ijirt.org Similarly, research on pyrimidinone-based inhibitors targeting Ubiquitin-specific protease 7 (USP7) utilized molecular docking and other methods to predict binding affinities, with calculated scores correlating with experimental activity. rsc.orgrsc.org

The results of such a docking simulation are typically presented in a table format:

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Hydrazino-fused-pyrimidines | Tyrosine Kinase | -7.0 to -7.2 | Not Specified orientjchem.org |

| Pyrimidinyl Hydrazones | Acid/Alkaline Phosphatase | Not Specified | Not Specified walshmedicalmedia.com |

| Pyrazolopyrimidine Derivatives | TRAP1 Kinase | -10.4 to -11.3 | PHE 201, ASP 158, GLY 162 mdpi.com |

| Pyrimidinone Scaffold Inhibitors | USP7 | Variable (Method Dependent) | Not Specified rsc.org |

These scores represent the estimated free energy of binding; more negative values indicate stronger predicted affinity. mdpi.com

The metabolic fate of a xenobiotic is a critical component of its pharmacokinetic profile. Given its core structure, this compound is expected to follow metabolic pathways established for other fluoropyrimidine compounds, such as the widely studied anticancer drug 5-fluorouracil (B62378) (5-FU). researchgate.netnih.gov

The primary metabolic routes for fluoropyrimidines involve both anabolic (activation) and catabolic (degradation) pathways. nih.gov The catabolic pathway is often dominant, with over 80% of a 5-FU dose being inactivated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov This enzyme catalyzes the conversion of the pyrimidine ring to a non-aromatic dihydropyrimidine. researchgate.net It is highly probable that the pyrimidine ring of this compound would be a substrate for DPD.

Subsequent enzymatic steps in the catabolic pathway typically involve dihydropyrimidinase and β-ureidopropionase, leading to the eventual breakdown of the ring structure. researchgate.net

The methoxy group (-OCH3) on the C2 position and the hydrazinyl group on the C4 position may also be sites for metabolic modification, such as O-demethylation by cytochrome P450 enzymes or conjugation reactions (e.g., glucuronidation), respectively. Computational models can predict the likelihood of a molecule being a substrate for various metabolic enzymes, thus helping to map out its potential biotransformation routes.

A summary of the predicted metabolic fate is outlined below:

| Metabolic Pathway | Key Enzyme(s) | Predicted Outcome for Fluoropyrimidine Core |

|---|---|---|

| Catabolism (Primary Route) | Dihydropyrimidine Dehydrogenase (DPD) | Reduction of the pyrimidine ring to an inactive metabolite researchgate.netnih.gov |

| Anabolism (Activation) | OPRT, Thymidine Phosphorylase | Conversion to active nucleotide forms nih.gov |

| Phase I Metabolism | Cytochrome P450 (CYPs) | Potential O-demethylation of the methoxy group |

| Phase II Metabolism | UDP-glucuronosyltransferases (UGTs) | Potential conjugation at the hydrazinyl group |

Biological Activities and Mechanistic Investigations of 5 Fluoro 4 Hydrazinyl 2 Methoxypyrimidine and Its Derivatives

Biological Significance of Pyrimidine (B1678525) Derivatives

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry and plays a crucial role in numerous biological processes. ignited.innih.gov As a core component of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1, pyrimidine is essential to life. ignited.innih.gov This inherent biological relevance has made its synthetic derivatives a major focus of drug discovery, leading to compounds with a wide array of therapeutic applications. nih.govorientjchem.org The versatility of the pyrimidine ring, which can be easily modified at several positions, allows for the creation of structurally diverse molecules with tailored biological activities. nih.gov

Role as Core Structures in Pharmaceutical Agents

The pyrimidine framework is an integral structural component in a multitude of commercially available drugs. researchgate.netnih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov Many clinically approved medications across various therapeutic areas incorporate a pyrimidine ring, demonstrating its importance as a privileged scaffold in pharmaceutical design. researchgate.netresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Pyrimidine Core

| Drug Name | Therapeutic Class | Mechanism of Action (if specified) |

|---|---|---|

| 5-Fluorouracil (B62378) | Anticancer | Inhibits thymidylate synthase researchgate.net |

| Imatinib | Anticancer | Tyrosine kinase inhibitor researchgate.netresearchgate.net |

| Gemcitabine | Anticancer | Nucleoside metabolic inhibitor researchgate.netresearchgate.net |

| Sulfadiazine | Antibacterial | Inhibits dihydropteroate synthase nih.gov |

| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase nih.gov |

| Zidovudine (Retrovir) | Antiviral (Anti-HIV) | Reverse transcriptase inhibitor nih.govencyclopedia.pub |

| Minoxidil | Antihypertensive / Alopecia Treatment | Potassium channel opener nih.gov |

| Rosuvastatin | Cardiovascular (Anti-hyperlipidemic) | HMG-CoA reductase inhibitor nih.gov |

Broad Spectrum of Pharmacological Effects

Pyrimidine derivatives have been extensively studied and are recognized for a vast range of pharmacological activities. ignited.innih.govwisdomlib.org The structural diversity achievable with the pyrimidine scaffold has led to the development of compounds that are effective against a wide variety of diseases. nih.gov These activities are often influenced by the specific substituents attached to the pyrimidine nucleus. nih.gov

Key pharmacological effects demonstrated by pyrimidine derivatives include:

Anticancer Activity : This is one of the most prominent activities of pyrimidine analogs. Compounds like 5-Fluorouracil are staples in chemotherapy. researchgate.netwisdomlib.org Numerous novel pyrimidine derivatives have shown potent cytotoxic activity against various human cancer cell lines, including breast, colon, and lung cancer. nih.govthepharmajournal.commdpi.com

Antiviral Activity : The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for antiviral drug development. ignited.in Drugs such as Zidovudine and Idoxuridine are well-established antiviral agents. nih.govencyclopedia.pub

Antimicrobial Activity : Pyrimidine-based compounds have demonstrated significant efficacy against a range of microbial pathogens. researchgate.net This includes antibacterial effects against both Gram-positive and Gram-negative bacteria and antifungal properties. orientjchem.orgwisdomlib.org The antibiotic Trimethoprim is a classic example. nih.gov

Beyond these, pyrimidine derivatives have also been reported to possess anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties. nih.govnih.gov

Table 2: Spectrum of Pharmacological Activities of Pyrimidine Derivatives

| Pharmacological Activity | Examples of Derivative Classes / Compounds | Therapeutic Area |

|---|---|---|

| Anticancer | 5-Fluorouracil, Gemcitabine, Imatinib, Pyrido[2,3-d]pyrimidines researchgate.netresearchgate.netnih.gov | Oncology |

| Antiviral | Zidovudine, Idoxuridine, Trifluridine nih.govencyclopedia.pub | Infectious Diseases (Viral) |

| Antimicrobial (Antibacterial/Antifungal) | Sulfadiazine, Trimethoprim, Flucytosine, Mercaptopyrimidines orientjchem.orgresearchgate.netwisdomlib.org | Infectious Diseases (Bacterial/Fungal) |

| Anti-inflammatory | Indole-pyrimidine hybrids, various synthetic derivatives nih.govwisdomlib.org | Inflammatory Disorders |

| CNS-Active (Anticonvulsant/Antidepressant) | Various synthetic derivatives nih.govnih.gov | Neurology/Psychiatry |

Potential as Precursors for Bioactive Compounds

The compound 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. google.com The presence of reactive sites—specifically the hydrazinyl group—allows for further chemical modifications, making it a key building block for creating a range of derivatives with tailored functionalities. nih.gov

Intermediate in Herbicide Development

A primary application of this compound is in the agrochemical industry as a crucial intermediate for the synthesis of triazolopyrimidine sulfonamide herbicides. google.comroyal-chem.com These herbicides are known for their efficacy in controlling broadleaf weeds in various crops. The synthesis involves reacting the hydrazinyl group of the pyrimidine precursor to form the characteristic triazolopyrimidine fused ring system. Florasulam is a notable herbicide synthesized from this intermediate. google.com

Table 3: Herbicides Derived from Pyrimidine Precursors

| Herbicide Class | Example | Precursor Mentioned | Mechanism of Action |

|---|---|---|---|

| Triazolopyrimidine Sulfonamide | Florasulam | This compound google.com | Acetohydroxyacid Synthase (AHAS) Inhibitor nih.gov |

| Triazolopyrimidine Sulfonamide | Flumetsulam | Related pyrimidine intermediates | Acetohydroxyacid Synthase (AHAS) Inhibitor nih.gov |

Development of Compounds with Specific Pharmacological Targets

The reactive hydrazinyl group of this compound and similar structures is a versatile handle for constructing derivatives aimed at specific biological targets. nih.gov By condensing the hydrazinyl group with various aldehydes or ketones, a class of compounds known as hydrazones can be formed. Hydrazone derivatives of pyrimidines are being actively investigated for their therapeutic potential, particularly as anticancer agents. nih.govnih.gov Research has shown that pyrimidine-based compounds can be designed to selectively inhibit specific enzymes that are crucial for cancer cell proliferation and survival, such as various protein kinases. researchgate.netrsc.org For instance, studies on similar 2,4-diaminopyrimidine hydrazone derivatives have identified potent anti-thyroid cancer agents that function by inhibiting Focal Adhesion Kinase (FAK). nih.gov This demonstrates the utility of the hydrazinylpyrimidine scaffold as a starting point for developing targeted therapies.

Mechanism of Action Studies

The mechanism of action for derivatives of this compound is diverse and depends on the final structure of the molecule.

For the triazolopyrimidine sulfonamide herbicides, the mechanism is well-established. These compounds act by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Since this pathway does not exist in animals, these herbicides are selective for plants. nih.gov

In the context of potential pharmaceuticals derived from this precursor, the mechanisms are varied and target key cellular processes. Based on studies of related pyrimidine derivatives, potential mechanisms of action include:

Enzyme Inhibition : Many pyrimidine-based anticancer drugs function by inhibiting enzymes essential for cell growth. This includes the inhibition of tyrosine kinases (e.g., EGFR, PDGFR), cyclin-dependent kinases (CDKs), and dihydrofolate reductase. researchgate.netnih.govrsc.org

Interaction with Nucleic Acids : Due to their structural resemblance to nucleobases, some pyrimidine derivatives can interfere with DNA and RNA synthesis and function. researchgate.net Proposed mechanisms include the non-covalent binding to DNA through intercalation or interaction with DNA-protein complexes, such as the topoisomerase IIα-DNA complex. encyclopedia.pub

Inhibition of Tubulin Polymerization : Certain pyrimidine compounds have been found to inhibit the polymerization of tubulin, a process necessary for microtubule formation and cell division. dntb.gov.ua

These varied mechanisms underscore the chemical versatility of the pyrimidine scaffold and its derivatives in modulating diverse biological pathways.

Enzyme Inhibition (e.g., thymidylate synthase inhibition by fluorinated pyrimidines)

Fluorinated pyrimidines are renowned for their capacity to inhibit key enzymes involved in nucleotide biosynthesis, with thymidylate synthase (TS) being a primary target. The mechanism of action is exemplified by the widely studied compound 5-fluorouracil (5-FU). Upon administration, 5-FU is converted in the body into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).

FdUMP acts as a potent inhibitor of thymidylate synthase. This enzyme is crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition occurs through the formation of a stable ternary complex between FdUMP, thymidylate synthase, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. The presence of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring prevents the natural enzymatic reaction from completing, effectively locking the enzyme in an inactive state. This disruption of dTMP synthesis leads to an imbalance of deoxynucleotides and the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, ultimately triggering cell death. While direct studies on this compound are limited, its fluorinated pyrimidine structure suggests a potential for similar inhibitory activity against thymidylate synthase.

Receptor Binding and Modulation (e.g., GABA, serotonin receptors)

The interaction of pyrimidine derivatives with central nervous system receptors has been a subject of scientific inquiry. Studies have suggested that certain pyrimidine nucleosides may exert neurotropic and psychotropic effects through their binding to receptors such as GABA, benzodiazepine, and imipramine receptors nih.gov. These interactions can influence various neuromediator systems nih.gov.

While specific research detailing the binding of this compound to GABA or serotonin receptors is not extensively documented in the available literature, the broader class of pyrimidine derivatives has been explored for potential activities within the central nervous system nih.gov. Serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a vast array of physiological and behavioral functions, represent a diverse family of therapeutic targets nih.govmdpi.commdpi.comnih.gov. Similarly, the GABA receptor system is a major inhibitory neurotransmitter system in the brain and a target for many therapeutic agents nih.gov. The potential for this compound or its derivatives to modulate these receptors would likely depend on their specific stereoelectronic properties allowing for recognition and binding at the respective receptor sites.

Interaction with Biological Macromolecules (e.g., DNA, RNA)

The biological activity of fluorinated pyrimidines extends to their direct interaction with nucleic acids. Metabolites of compounds like 5-fluorouracil, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.

The incorporation of FUTP into RNA can disrupt RNA processing and function. This can lead to errors in protein synthesis and affect the maturation of ribosomal and small nuclear RNAs. Similarly, the incorporation of FdUTP into DNA can compromise DNA integrity and stability. The presence of the fluorinated base can alter the structure of the DNA helix and interfere with the function of DNA polymerases and repair enzymes. This damage to DNA is another critical component of the cytotoxic effects of this class of compounds. The structural similarity of this compound to these compounds suggests that its metabolites could potentially undergo similar incorporation into RNA and DNA, thereby interfering with their normal cellular functions.

In Vitro and In Vivo Biological Evaluation Strategies

To elucidate the therapeutic potential of this compound and its analogs, a range of in vitro and in vivo evaluation strategies are employed. These studies are crucial for determining their efficacy and spectrum of activity.

Cellular Assays for Antiproliferative or Antimicrobial Activity

Cellular assays are fundamental in the preliminary assessment of the biological activity of novel compounds. For potential anticancer agents, antiproliferative activity is commonly evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Below are illustrative data tables for antiproliferative and antimicrobial activities of related pyrimidine and hydrazinyl derivatives.

Table 1: Illustrative Antiproliferative Activity of Related Hydrazinyl/Hydrazone Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Arylidene-hydrazinyl-thiazole | MDA-MB-231 (Breast Cancer) | 3.92 µg/mL | mdpi.com |

| Arylidene-hydrazinyl-thiazole | HeLa (Cervical Cancer) | 11.4 µg/mL | mdpi.com |

Table 2: Illustrative Antimicrobial Activity of Related Pyrimidine Derivatives

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine derivative | Staphylococcus aureus | Not specified | researchgate.net |

| Thienopyrimidine derivative | Escherichia coli | Not specified | researchgate.net |

| Pyrimidine thiol derivative | Candida albicans | Moderate Resistance | ekb.eg |

Studies on Specific Biological Pathways

Investigating the impact of a compound on specific biological pathways provides deeper insight into its mechanism of action. For fluorinated pyrimidines, a key focus is the pathway of pyrimidine synthesis. The inhibition of thymidylate synthase disrupts the de novo synthesis of dTMP, a critical step in DNA production. This leads to a cascade of downstream effects, including the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.

Studies can involve measuring the levels of key metabolites and enzyme activities within treated cells to confirm the engagement of the intended target. Furthermore, analysis of cell cycle progression can reveal arrests at specific phases, which is a common consequence of DNA synthesis inhibition.

Neurochemical Studies

Given the potential for pyrimidine derivatives to interact with the central nervous system, neurochemical studies are a relevant area of investigation. Such studies could explore the effects of this compound on neurotransmitter levels, receptor density, and second messenger systems in brain tissue or neuronal cell cultures nih.govnih.gov. Techniques like high-performance liquid chromatography (HPLC) can be used to quantify neurotransmitters, while radioligand binding assays can assess receptor affinity. These studies are essential to understand any potential neurotropic or psychotropic properties of the compound and its derivatives.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes

Current synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine often involves multi-step processes. A documented method starts with 2-methoxy-5-fluorouracil, which undergoes a chlorination reaction with phosphorus oxychloride, followed by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to yield the final product. google.com While this route is considered an improvement over methods starting with the more expensive 5-fluorouracil (B62378), there remains a substantial need to develop more efficient, cost-effective, and environmentally benign synthetic pathways. google.com

Future research should focus on the development of novel synthetic strategies that align with the principles of green chemistry. This includes exploring one-pot syntheses and multi-component reactions (MCRs), which can enhance efficiency by reducing the number of intermediate purification steps, minimizing solvent waste, and lowering energy consumption. mdpi.com The investigation of alternative catalysts and reaction media could further optimize production, making the compound more accessible for broader research and application.

Table 1: Potential Areas for Synthetic Route Exploration

| Research Area | Objective | Potential Impact |

|---|---|---|

| Green Chemistry Approaches | Develop syntheses using non-toxic solvents and renewable starting materials. | Reduce environmental footprint and production costs. |

| Catalysis Innovation | Investigate novel catalysts (e.g., biocatalysts, nanocatalysts) to improve reaction rates and selectivity. | Increase yield and purity while lowering energy requirements. |

| Multi-Component Reactions | Design a one-pot synthesis combining several starting materials in a single step. | Streamline the manufacturing process, making it more time- and cost-efficient. mdpi.com |

| Flow Chemistry | Adapt synthesis for continuous flow processes. | Enhance safety, scalability, and consistency of production. |

Comprehensive Mechanistic Understanding of Biological Effects

The biological activities of this compound are largely uncharacterized, representing a significant research gap. Its structural similarity to fluorinated pyrimidines like 5-Fluorouracil (5-FU), a widely used anticancer agent, suggests it may possess noteworthy biological effects. nih.govmdpi.com 5-FU is known to exert its cytotoxic effects by inhibiting thymidylate synthase and being incorporated into DNA and RNA. nih.govnih.gov More recent findings have also implicated its role in inhibiting other enzymes, such as DNA topoisomerase 1. nih.govnih.gov

However, the presence of the hydrazinyl and methoxy (B1213986) groups on the pyrimidine (B1678525) ring of this compound distinguishes it from 5-FU and could lead to a unique pharmacological profile. A critical future direction is the systematic evaluation of this compound's biological activity. Comprehensive screening against various cell lines (e.g., cancer, microbial) and subsequent mechanistic studies are required to identify its molecular targets and pathways of action. Understanding how the compound is metabolized and how it interacts with biological macromolecules is essential to determine its therapeutic potential.

Development of Targeted Therapies

Should initial biological screenings reveal significant activity, a promising avenue of research would be the development of targeted therapies based on the this compound scaffold. The field of medicinal chemistry has successfully utilized pyrimidine derivatives to create highly specific inhibitors for therapeutic targets like Epidermal Growth Factor Receptor (EGFR) and Janus kinases (JAK). nih.gov The incorporation of a fluorine atom often enhances a molecule's metabolic stability and binding affinity, making fluorinated compounds attractive candidates for drug development. frontiersin.org

Future research should involve structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity for a specific biological target. This would entail synthesizing a library of derivatives by modifying the hydrazinyl and methoxy groups and evaluating their therapeutic efficacy. The ultimate goal would be to design novel drug candidates for diseases such as cancer or infectious diseases, leveraging the unique chemical properties of this fluorinated pyrimidine core.

Table 2: Research Directions in Therapeutic Development

| Research Phase | Key Activities | Desired Outcome |

|---|---|---|

| Initial Screening | Test for cytotoxicity against a panel of human cancer cell lines and antimicrobial activity against various pathogens. | Identification of potential therapeutic areas. |

| Mechanism of Action Studies | Perform enzyme inhibition assays, gene expression analysis, and proteomics to identify molecular targets. | Elucidation of the specific biological pathways affected by the compound. |

| Structure-Activity Relationship (SAR) | Synthesize and evaluate derivatives to determine which chemical features are crucial for biological activity. | An optimized lead compound with improved potency and selectivity. |

| Preclinical Development | Evaluate the lead compound in animal models for efficacy and safety. | Data to support potential progression to clinical trials. |

Application in Materials Science and Agrochemicals

Beyond biomedicine, the unique structure of this compound suggests potential applications in materials science and agrochemicals.

Agrochemicals: The compound is already known to be an important intermediate in the synthesis of certain herbicides. royal-chem.comchemicalbook.com This established use provides a foundation for future exploration into its role as a precursor for a wider range of agrochemicals, including fungicides, insecticides, and plant growth regulators. Research could focus on leveraging the fluorinated pyrimidine core to design new active ingredients with improved efficacy and environmental profiles.

Materials Science: The application of this specific compound in materials science is an entirely unexplored field. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govumn.edu The presence of multiple reactive sites (the pyrimidine ring and the hydrazinyl group) on this compound makes it a candidate for use as a monomer or a cross-linking agent in the synthesis of novel fluorinated polymers. Furthermore, fluorinated organic molecules have found use as fluorophores and in the development of advanced imaging agents. mdpi.com Future studies could investigate its potential for creating specialized materials such as high-performance plastics, functional coatings, or components for electronic and optical devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazide derivatives. For example, hydrazinylpyrimidines are often prepared by reacting hydrazine with halogenated precursors under controlled conditions. Phosphorus oxychloride (POCl₃) at 120°C has been employed in similar pyrimidine syntheses to facilitate cyclization . Optimization should focus on stoichiometric ratios (e.g., hydrazine:halogenated precursor), solvent polarity, and temperature gradients to minimize side products like over-substituted derivatives. Monitoring via TLC or HPLC is critical for purity assessment.

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C2, hydrazinyl at C4, and fluorine at C5). The hydrazinyl group may show broad NH peaks in DMSO-d₆ .

- IR Spectroscopy : Identify N-H stretches (~3200–3400 cm⁻¹ for hydrazinyl) and C-F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₅H₆FN₄O₂, theoretical MW: 172.04 g/mol) and fragmentation patterns .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The hydrazinyl group is sensitive to oxidation and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid exposure to acids or strong bases, which may hydrolyze the hydrazine moiety. Stability assays under accelerated conditions (40°C/75% RH) over 14 days can predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for hydrazinylpyrimidine derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism (e.g., hydrazone vs. hydrazine forms) or solvent effects. For this compound, perform variable-temperature NMR to detect tautomeric shifts. Computational modeling (DFT) can predict stable tautomers and assign peaks accurately . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies are effective in optimizing regioselectivity during fluoropyrimidine synthesis?